(R)-Metolachlor (R)-Metolachlor (R)-metolachlor is the (R)-enantiomer of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. It is an enantiomer of a (S)-metolachlor.
Brand Name: Vulcanchem
CAS No.: 178961-20-1
VCID: VC21322922
InChI: InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m1/s1
SMILES: CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol

(R)-Metolachlor

CAS No.: 178961-20-1

Cat. No.: VC21322922

Molecular Formula: C15H22ClNO2

Molecular Weight: 283.79 g/mol

* For research use only. Not for human or veterinary use.

(R)-Metolachlor - 178961-20-1

Specification

Description (R)-metolachlor is the (R)-enantiomer of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. It is an enantiomer of a (S)-metolachlor.
CAS No. 178961-20-1
Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide
Standard InChI InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m1/s1
Standard InChI Key WVQBLGZPHOPPFO-GFCCVEGCSA-N
Isomeric SMILES CCC1=CC=CC(=C1N([C@H](C)COC)C(=O)CCl)C
SMILES CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Canonical SMILES CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C

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